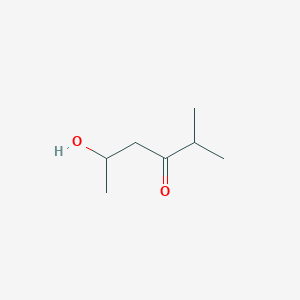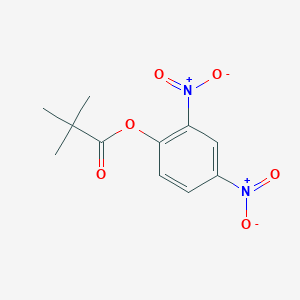
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is an organic compound with the molecular formula C11H12N2O6 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dinitrophenyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Reduction: Hydrogen gas, palladium on carbon, and an appropriate solvent like ethanol.
Substitution: Nucleophiles such as amines or alcohols, and solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 2,4-dinitrophenol.
Reduction: 2,2-dimethylpropanoic acid, 2,4-diaminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis in biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,2-dimethylpropanoic acid and 2,4-dinitrophenol. The nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical pathways. The compound’s reactivity and interactions with enzymes make it a valuable tool for studying enzymatic processes and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Similar ester structure but with a phenylethyl group instead of a dinitrophenyl group.
Propanoic acid, 2,2-dimethyl-, 4-methylpentyl ester: Another ester derivative with a different alkyl group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 2,4-dinitrophenyl ester is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical properties such as increased reactivity and the ability to participate in specific reactions like reduction of nitro groups. This makes it particularly useful in research applications where these properties are advantageous.
属性
CAS 编号 |
57025-45-3 |
|---|---|
分子式 |
C11H12N2O6 |
分子量 |
268.22 g/mol |
IUPAC 名称 |
(2,4-dinitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H12N2O6/c1-11(2,3)10(14)19-9-5-4-7(12(15)16)6-8(9)13(17)18/h4-6H,1-3H3 |
InChI 键 |
SEBUYNOQPFWJRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
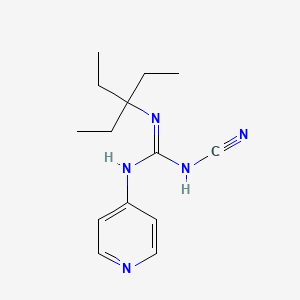

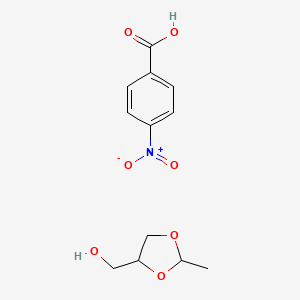
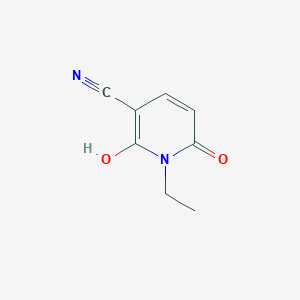
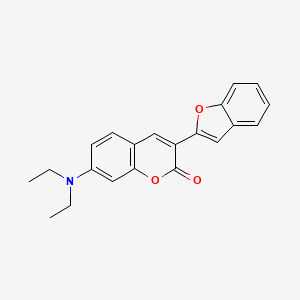
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
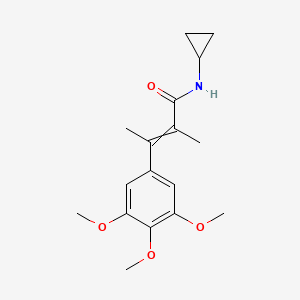

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
![6-{1-[(2-Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14610908.png)
